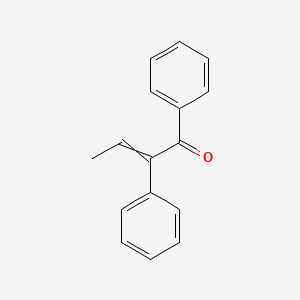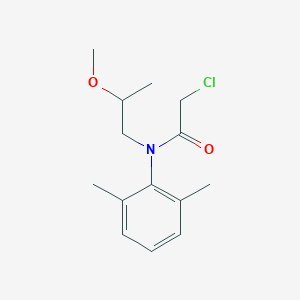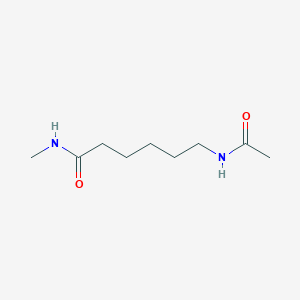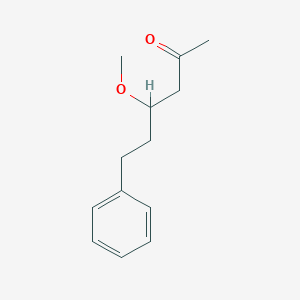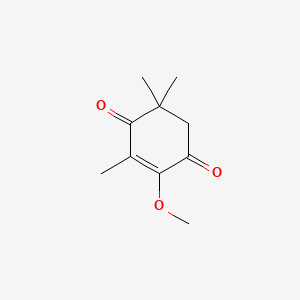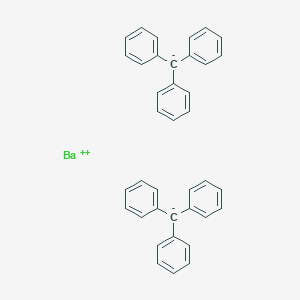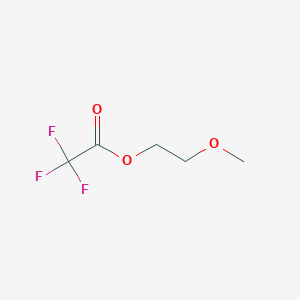
2-Methoxyethyl 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C5H7F3O3 and a molecular weight of 172.1025 g/mol . It is also known by other names such as 2-Methoxyethanol, trifluoroacetate . This compound is characterized by the presence of a trifluoroacetate group and a methoxyethyl group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl 2,2,2-trifluoroacetate can be synthesized through the esterification of 2-methoxyethanol with trifluoroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-Methoxyethanol and trifluoroacetic acid.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Methoxyethyl 2,2,2-trifluoroacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2,2,2-trifluoroacetate involves the reactivity of the trifluoroacetate group. This group can participate in various chemical reactions, such as nucleophilic substitution, due to the electron-withdrawing nature of the trifluoromethyl group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoroacetate: Similar in structure but contains an ethyl group instead of a methoxyethyl group.
Methyl trifluoroacetate: Contains a methyl group instead of a methoxyethyl group.
Uniqueness
2-Methoxyethyl 2,2,2-trifluoroacetate is unique due to the presence of the methoxyethyl group, which imparts different physical and chemical properties compared to its analogs. This makes it suitable for specific applications where the methoxyethyl group provides advantages in terms of solubility, reactivity, or stability .
Properties
CAS No. |
41017-81-6 |
|---|---|
Molecular Formula |
C5H7F3O3 |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
2-methoxyethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H7F3O3/c1-10-2-3-11-4(9)5(6,7)8/h2-3H2,1H3 |
InChI Key |
CZDCICPBYIRPFA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
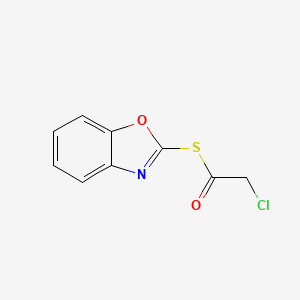
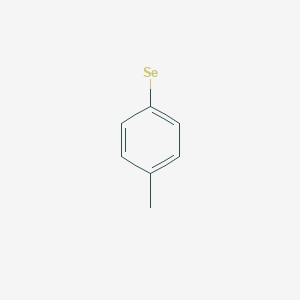
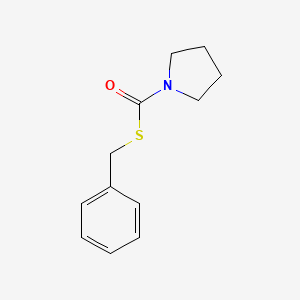
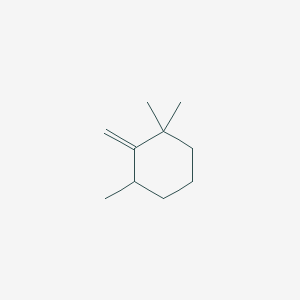
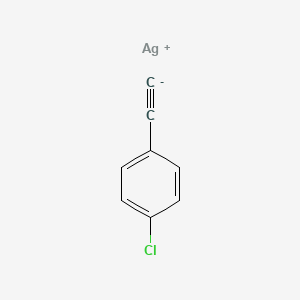
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
